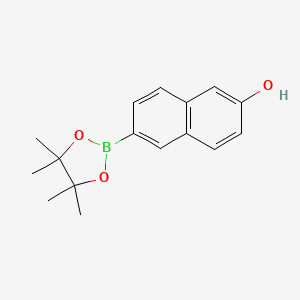

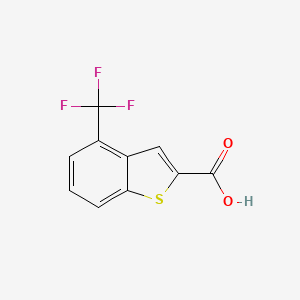

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Overview

Description

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and involves multiple steps. For instance, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) from naphthalene-2,3-diol involves seven steps with an overall yield of 44% . This process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, hydrogenolysis, and demethylation. Such a multi-step synthesis could be indicative of the complexity involved in synthesizing substituted naphthalenes, including the compound of interest.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial in determining their reactivity and physical properties. For example, the study of polymorphism in rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride (CHF 1035) reveals the existence of three different crystal forms, which were characterized using various spectroscopic and X-ray diffraction techniques . This suggests that the molecular structure of naphthalene derivatives can significantly vary depending on the conditions, which could also be true for the compound .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. The paper on Naphthalene-1,8-diylbis(diphenylmethylium) discusses its use as an organic two-electron oxidant in the oxidative self-coupling of N,N-dialkylanilines . This indicates that naphthalene derivatives can participate in electron-transfer reactions, which could be relevant when considering the reactivity of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be diverse. The polymorphism study of CHF 1035 shows different thermal behaviors and structural rearrangements for each crystal form . This highlights the importance of understanding the physical properties, such as melting points and solubility, which can affect the compound's stability and application. The chemical properties, such as reactivity and oxidation potential, are also crucial, as seen in the synthesis of benzidines from N,N-dialkylanilines using a naphthalene derivative .

Scientific Research Applications

Building Block for Synthesis

- Development of Silicon-Based Drugs and Odorants : A new building block, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, has been synthesized for creating biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This compound showcases its synthetic potential through the development of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Synthesis of Semiconducting Polymers

- Preparation of High-Performance Semiconducting Polymers : The compound 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole was developed for the synthesis of naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers (Kawashima et al., 2013).

Fluorescence Probes for Hydrogen Peroxide Detection

- Boronate-Based Fluorescence Probes : A series of boronate ester fluorescence probes were synthesized, including 4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane variants, for detecting hydrogen peroxide. These compounds exhibited various fluorescence responses to H2O2, demonstrating their potential in biological and chemical sensing applications (Lampard et al., 2018).

Crystal Structure and Vibrational Properties

- Structural and Spectroscopic Analysis : The synthesis and characterization of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, were studied. These studies included X-ray diffraction and DFT calculations, highlighting the molecular structures and vibrational properties of these compounds (Wu et al., 2021).

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes at the molecular level, altering the structure and function of the target molecules.

Biochemical Pathways

The compound affects the biochemical pathways involved in the borylation of alkylbenzenes. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of these pathways can vary depending on the specific context and the other molecules involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For example, the formation of pinacol benzyl boronate could have various effects depending on the context .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is recommended to be 2-8°C .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOQRVDXBOSJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620182 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269410-21-1 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)